![molecular formula C13H18N2O4S B5713798 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane, also known as MNSA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. MNSA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been extensively studied for its various pharmacological applications. One of the most promising applications of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is its anti-inflammatory activity. Studies have shown that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is not fully understood. However, it is believed that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. For example, 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activity of COX-2. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In vivo studies have demonstrated that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane in lab experiments is its broad range of pharmacological activities. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for studying various disease states. Additionally, 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane in lab experiments is its potential toxicity. While 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane. One potential avenue is the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane analogs with improved pharmacological properties. For example, modifications to the chemical structure of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane may improve its potency, selectivity, and bioavailability. Another potential direction is the investigation of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane as a potential treatment for other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to determine the safety and efficacy of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane in humans, which may pave the way for the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane-based therapeutics.
Métodos De Síntesis
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with azepane in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This method has been reported in several research articles and has been shown to yield high purity 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane.
Propiedades
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-6-7-13(12(10-11)15(16)17)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXCYDDOSPHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-2-nitrophenyl)sulfonyl]azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



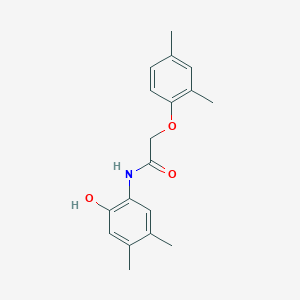
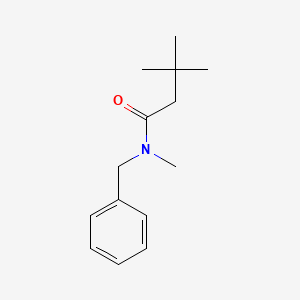
![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
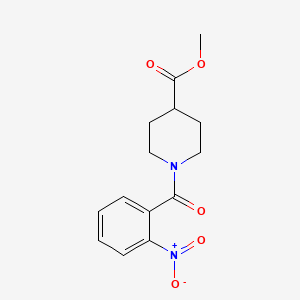
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
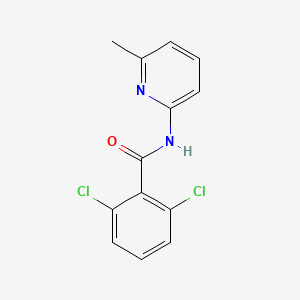
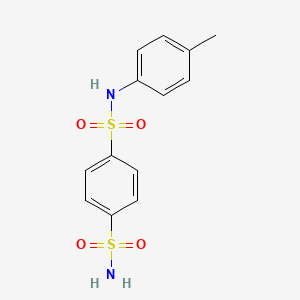
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)
![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)